1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Description

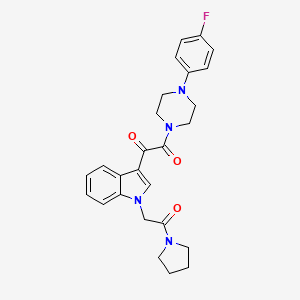

This compound is a structurally complex molecule featuring a piperazine ring substituted with a 4-fluorophenyl group at the N1 position and an indole moiety modified by a 2-oxo-2-(pyrrolidin-1-yl)ethyl group at the N1 position. Its design suggests dual targeting capabilities, likely leveraging the piperazine moiety for receptor interaction (e.g., serotonin or dopamine receptors) and the indole-pyrrolidine system for metabolic stability or enhanced lipophilicity .

Properties

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN4O3/c27-19-7-9-20(10-8-19)28-13-15-30(16-14-28)26(34)25(33)22-17-31(23-6-2-1-5-21(22)23)18-24(32)29-11-3-4-12-29/h1-2,5-10,17H,3-4,11-16,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNSNVCCMXNLLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

- Piperazine Ring : Known for its role in various pharmacological agents.

- Indole Moiety : Often associated with neuroactive compounds.

- Fluorophenyl Group : The presence of fluorine enhances lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H26F N3O3 |

| Molecular Weight | 393.46 g/mol |

| CAS Number | Not available |

| Purity | >98% |

Antidepressant Effects

Research indicates that compounds with similar piperazine and indole structures exhibit antidepressant activity. For instance, derivatives of piperazine have been shown to interact with serotonin receptors, suggesting potential efficacy in treating mood disorders .

Antinociceptive Properties

Studies on related pyrrolidine derivatives have demonstrated significant antinociceptive effects, indicating that our compound may also possess pain-relieving properties. These effects are often mediated through modulation of voltage-gated sodium and calcium channels .

Inhibition Studies

The compound’s structural components suggest it may act as an inhibitor for various enzymes. For example, compounds with similar piperazine frameworks have been identified as competitive inhibitors of certain enzymes involved in neurotransmitter metabolism, which could indicate a mechanism for enhancing synaptic transmission and mood stabilization .

Case Studies

- Anticonvulsant Activity : A study exploring hybrid compounds derived from pyrrolidine showed promising anticonvulsant properties at low micromolar concentrations. The mechanism was attributed to sodium channel inhibition, which is a common pathway for seizure control .

- Cancer Research : Another investigation highlighted the use of piperazine derivatives in cancer therapy, where they exhibited selective cytotoxicity against tumor cells while sparing normal cells. The GI50 values were notably lower than traditional chemotherapeutics, indicating a favorable therapeutic window .

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Receptor Modulation : The piperazine moiety is known to interact with serotonin receptors (5-HT), which plays a crucial role in mood regulation.

- Voltage-Gated Ion Channel Interaction : The presence of the pyrrolidine structure suggests potential interaction with ion channels, affecting neuronal excitability and pain perception.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine and indole structures exhibit significant antidepressant effects. The piperazine moiety is known for its ability to modulate serotonin receptors, which are crucial in the treatment of depression. A study demonstrated that similar compounds showed promising results in preclinical models of depression, suggesting that 1-(4-(4-fluorophenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione may possess similar properties .

Antipsychotic Potential

The presence of the piperazine ring also links this compound to potential antipsychotic activity. Compounds with similar structures have been shown to interact with dopamine receptors, which are implicated in psychotic disorders. Preliminary studies suggest that modifications to the piperazine structure can enhance receptor affinity, indicating a pathway for developing new antipsychotic agents .

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives of piperazine and indole have demonstrated effectiveness against various bacterial strains. The compound's structural components may enhance its ability to disrupt microbial cell walls or inhibit essential enzymatic pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through molecular docking studies. These studies suggest that it may effectively inhibit enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. The interactions at the molecular level indicate that the compound could serve as a lead for developing therapeutics targeting specific enzymes .

Case Study 1: Antidepressant Efficacy

A recent study investigated the antidepressant-like effects of a series of piperazine derivatives in animal models. The results indicated that modifications similar to those found in this compound resulted in increased serotonin receptor binding affinity and improved behavioral outcomes in depression models .

Case Study 2: Antimicrobial Activity

Another study focused on synthesizing novel indole-piperazine derivatives, including those structurally related to the target compound. The synthesized compounds were evaluated against common pathogens, revealing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Key Observations :

- Piperazine Modifications : The fluorophenyl group in the target compound may enhance receptor selectivity compared to the benzoyl group in the analogue from , which could increase metabolic stability but reduce solubility .

- Indole Modifications : The pyrrolidinylethyl substituent in the target compound likely improves membrane permeability relative to the dimethoxyindole in ’s compound, which is bulkier and may hinder passive diffusion .

- Bridging Groups: The ethane-1,2-dione bridge in the target compound introduces rigidity and electron-withdrawing effects, contrasting with the ethanone or amine bridges in other analogues (e.g., compound 14 in ), which may alter binding kinetics .

Pharmacological and Physicochemical Properties

- Synthetic Accessibility : The target compound’s synthesis involves multi-step coupling reactions (similar to compound 14 in ), whereas analogues like m6 () require triazole-pyrimidine coupling, which is more complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.